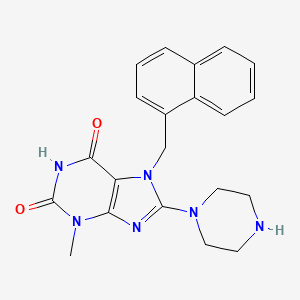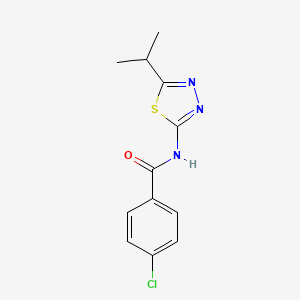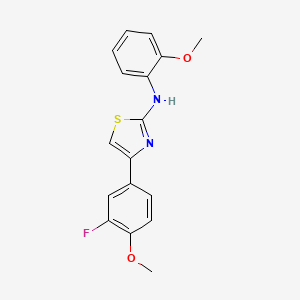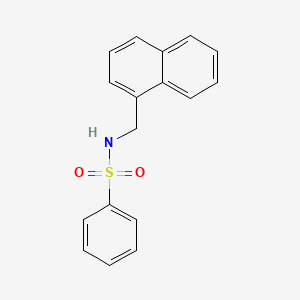![molecular formula C19H14Cl2N2O3S B5565758 2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)
2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-{[(4’-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide” is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been studied for their anticancer and antimicrobial properties, particularly through the inhibition of carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, making it a potential target for novel antiproliferative agents .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol . The mixture is refluxed for 3 hours, and the reaction is monitored using thin-layer chromatography (TLC) . The solid obtained during reflux is then filtered and washed with water .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of sulfonamide derivatives, including methods for creating novel compounds with potential biological activities. For instance, studies have synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide by reacting it with various aldehydes, exploring their enzyme inhibition potential against AChE and BChE enzymes, and their antioxidant potential. These compounds were characterized using techniques like FTIR, NMR, Mass spectrometry, and single crystal X-ray diffraction (XRD) analysis (Kausar et al., 2019).
Antitumor Activity
Sulfonamide derivatives have been studied for their antitumor activities. For example, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown significant antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines, indicating their potential as therapeutic agents (Sławiński & Brzozowski, 2006).
Carbonic Anhydrase Inhibition
Research into the inhibition of carbonic anhydrase IX has identified ureido-substituted benzenesulfonamides as potent inhibitors, offering insights into their potential for developing antimetastatic drugs for treating cancers such as breast cancer metastasis (Pacchiano et al., 2011).
Molecular Docking and Enzyme Inhibition Assays
Molecular docking studies alongside enzyme inhibition assays have been used to investigate the biological activities of synthesized sulfonamide derivatives. These studies help in understanding the binding modes and efficacy of these compounds against target enzymes, providing a foundation for further drug development (Kausar et al., 2019).
Compatibility Studies
Compatibility studies between compounds like chlorpropamide (a derivative of benzenesulfonamide) and various excipients have been conducted using differential scanning calorimetry (DSC) to determine drug-excipient compatibility, which is crucial for the formulation of effective pharmaceuticals (Freire et al., 2009).
Mécanisme D'action
The mechanism of action of “2-chloro-N-{[(4’-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide” is likely related to its inhibition of carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can lead to antiproliferative effects . Some benzenesulfonamide derivatives have also been found to induce apoptosis in cancer cells .
Orientations Futures
The future directions for research on “2-chloro-N-{[(4’-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties . In particular, their selective inhibition of carbonic anhydrase IX, which is overexpressed in many solid tumors, makes them promising candidates for the development of novel antiproliferative agents .
Propriétés
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(24)23-27(25,26)18-4-2-1-3-17(18)21/h1-12H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSWQYPVUNYJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)
![methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5565683.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)
